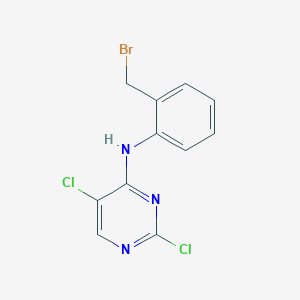

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine

Description

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a pyrimidine derivative featuring a 2,5-dichloropyrimidin-4-amine core substituted with a 2-(bromomethyl)phenyl group. The pyrimidine ring is a heterocyclic aromatic system common in pharmaceuticals and agrochemicals due to its ability to mimic nucleobases and participate in hydrogen bonding .

Properties

Molecular Formula |

C11H8BrCl2N3 |

|---|---|

Molecular Weight |

333.01 g/mol |

IUPAC Name |

N-[2-(bromomethyl)phenyl]-2,5-dichloropyrimidin-4-amine |

InChI |

InChI=1S/C11H8BrCl2N3/c12-5-7-3-1-2-4-9(7)16-10-8(13)6-15-11(14)17-10/h1-4,6H,5H2,(H,15,16,17) |

InChI Key |

LZUIQWXRXIBLJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)NC2=NC(=NC=C2Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Bromo-2-Chloropyrimidine Intermediate

A key intermediate in the synthesis is 5-bromo-2-chloropyrimidine, which can be efficiently prepared via a one-step method starting from 2-hydroxypyrimidine and hydrobromic acid. The process involves:

- Heating 2-hydroxypyrimidine with hydrobromic acid in the presence of hydrogen peroxide as a catalyst to form 5-bromo-2-hydroxypyrimidine.

- Subsequent chlorination with phosphorus oxychloride (POCl3) catalyzed by organic amines such as triethylamine or diisopropylethylamine to give 5-bromo-2-chloropyrimidine.

- The reaction is conducted at 80 °C for 6 hours, yielding the product with a purity of about 98.4% and a yield of approximately 96.2%.

- The process is noted for its clean reaction profile, low pollution, and high bromine utilization efficiency (up to 96%).

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Bromination | 2-Hydroxypyrimidine + HBr + H2O2, 30 °C, 14 h | - | - | Formation of 5-bromo-2-hydroxypyrimidine |

| Chlorination | POCl3 + triethylamine, 80 °C, 6 h | 96.2 | 98.4 | Formation of 5-bromo-2-chloropyrimidine |

Synthesis of 2,5-Dichloropyrimidin-4-amine

The 2,5-dichloropyrimidin-4-amine core can be synthesized by chlorination of pyrimidine derivatives such as 2-chloro-4-aminopyrimidine using phosphorus pentachloride or POCl3 under reflux conditions. This step often involves:

- Reaction of cytosine with phosphorus pentachloride in toluene at 110 °C under reflux.

- Work-up includes extraction, drying, and crystallization to isolate 2-chloro-4-aminopyrimidine with yields around 90-97% and high purity.

Introduction of the Bromomethyl Group on the Phenyl Ring

The bromomethyl substituent at the ortho position of the phenyl ring is introduced by:

- Starting from methyl 2-(bromophenyl)acetate derivatives, which can be converted into dimethyl 2-(bromophenyl) malonate.

- Subsequent transformations lead to 5-(4-bromophenyl)-4,6-dichloropyrimidine intermediates, which are structurally related and serve as a model for the target compound.

- The bromomethyl group is typically introduced via bromination of methyl groups adjacent to the aromatic ring or via nucleophilic substitution on suitable precursors.

Coupling to Form N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine

The final coupling involves nucleophilic aromatic substitution (S_NAr) of the dichloropyrimidine with the 2-(bromomethyl)aniline derivative:

- The reaction is carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

- Potassium carbonate or other bases are used to deprotonate the amine and facilitate substitution at the 4-position of the pyrimidine ring.

- Reaction temperatures are typically around 60 °C, with reaction times of 7–8 hours.

- After completion, the mixture is worked up by aqueous extraction and purified by column chromatography to isolate the target compound.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic aromatic substitution | 2,5-Dichloropyrimidin-4-amine + 2-(bromomethyl)aniline, K2CO3, DMF, 60 °C, 7–8 h | Variable (typically moderate to good) | Purification by silica gel chromatography |

- The one-step bromination and chlorination method for the pyrimidine core significantly improves production efficiency and reduces environmental impact compared to traditional multi-step methods.

- The use of nucleophilic aromatic substitution for amine coupling on the dichloropyrimidine ring is well-established and allows for structural diversification.

- Yields for the overall synthetic sequence from commercially available starting materials can reach over 50%, with purity confirmed by mass spectrometry and nuclear magnetic resonance spectroscopy.

- Reaction conditions such as solvent choice, temperature, and catalyst/base loading have been optimized to balance yield and purity while minimizing side reactions.

The preparation of this compound involves a well-defined sequence of bromination, chlorination, and nucleophilic aromatic substitution reactions. Recent advances have streamlined the synthesis of key intermediates such as 5-bromo-2-chloropyrimidine, improving yields, purity, and environmental profiles. The coupling step to install the bromomethylphenyl moiety onto the dichloropyrimidine core is efficiently achieved under mild conditions with good control over product purity. These methodologies provide a robust platform for the synthesis of this important heterocyclic compound for further application in medicinal chemistry and related fields.

Scientific Research Applications

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichloropyrimidine moiety may also interact with various biological pathways, contributing to the compound’s overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the pyrimidine ring or the aromatic amine group. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Pyrimidine Derivatives

Key Observations:

Lipophilicity : The naphthalenyl-propan-2-yl group in significantly increases molecular bulk and lipophilicity, which may improve cell membrane permeability but reduce aqueous solubility .

Reactivity : The bromomethyl group in the target compound and 2-[3-(bromomethyl)phenyl]thiophene () enables nucleophilic substitution reactions, whereas the fluorine in ’s compound is less reactive .

Crystallographic and Conformational Differences

highlights the role of substituents in dictating molecular conformation. For example:

- In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, dihedral angles between the pyrimidine ring and substituents influence crystal packing and hydrogen bonding .

- The bromomethyl group in the target compound may induce steric hindrance, altering dihedral angles compared to smaller substituents (e.g., fluorine or methoxy groups).

Biological Activity

N-(2-(Bromomethyl)phenyl)-2,5-dichloropyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the bromomethylation of a phenyl ring followed by the introduction of dichloropyrimidine. The general synthetic route can be summarized as follows:

- Starting Materials : 2,5-Dichloropyrimidin-4-amine and 2-bromomethylphenyl derivatives.

- Reagents : Use of brominating agents and appropriate solvents.

- Conditions : Reactions are often conducted under controlled temperature and time to optimize yield.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. The compound has been evaluated for its inhibitory effects on various cancer cell lines:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and MCF-7 (breast cancer) with IC50 values in the micromolar range.

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Enzyme Inhibition

The compound has also been tested for its ability to inhibit specific enzymes associated with cancer progression:

- β-Glucuronidase Inhibition : In a study involving various pyrimidine derivatives, this compound showed promising β-glucuronidase inhibitory activity with an IC50 value comparable to established inhibitors .

Case Study 1: Antitumor Activity

A research study focused on the antitumor activity of various pyrimidine derivatives, including this compound. The findings indicated that:

- The compound exhibited a dose-dependent reduction in tumor cell viability.

- In vivo studies using xenograft models further confirmed its potential as an anticancer agent.

Case Study 2: Structure-Activity Relationship (SAR)

Another study explored the structure-activity relationships of similar compounds:

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| This compound | 5.0 | β-glucuronidase |

| 4-Amino-6-chloro-pyrimidine derivative | 10.0 | β-glucuronidase |

| 5-Bromo-2-chloropyrimidine derivative | 3.0 | β-glucuronidase |

This table illustrates that modifications to the pyrimidine core can significantly affect biological activity, highlighting the importance of structural features in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.